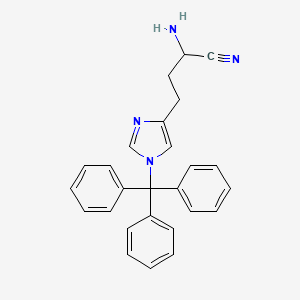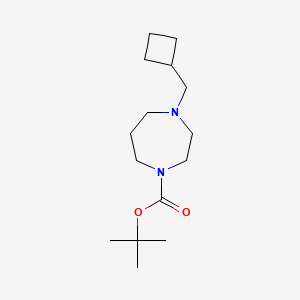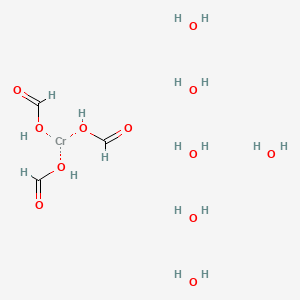
Chromium(ic)formate basic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(ic)formate basic, also known as chromic formate hexahydrate, is a chemical compound with the molecular formula C₃H₁₅CrO₁₂. It is a coordination complex where chromium is in the +3 oxidation state, coordinated with formate ions and water molecules. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium(ic)formate basic can be synthesized by reducing chromic anhydride with formic acid. The process involves dissolving industrial chromic anhydride in water and adding the solution to a reaction kettle equipped with a reflux condenser. Industrial formic acid is then added, and the reaction mixture is heated to maintain a slight boil for about 30 minutes. After cooling the solution to 10-20°C, crystallization occurs over 3-4 hours, followed by filtration to obtain crude chromium formate .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process is optimized to minimize environmental impact by avoiding the use of sulfuric acid and other reducing agents, thus preventing the generation of waste liquids containing sulfate .
Analyse Des Réactions Chimiques
Types of Reactions
Chromium(ic)formate basic undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: Ligand exchange reactions where formate ions can be replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize chromium(III) to chromium(VI).
Reduction: Reducing agents like formic acid are used in the synthesis process.
Substitution: Ligand exchange reactions can occur in the presence of chloride or sulfate ions, often facilitated by heating.
Major Products Formed
Oxidation: Chromium(VI) compounds such as chromates and dichromates.
Reduction: Chromium(II) compounds, though less common.
Substitution: Complexes with different ligands, such as chromium chloride or chromium sulfate.
Applications De Recherche Scientifique
Chromium(ic)formate basic has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for other chromium compounds.
Biology: Investigated for its potential role in enhancing insulin sensitivity and glucose metabolism.
Medicine: Studied for its potential therapeutic effects in managing diabetes and other metabolic disorders.
Industry: Utilized in the production of pigments, tanning agents, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of chromium(ic)formate basic involves its interaction with molecular targets such as mitochondrial ATP synthase. Chromium(III) can bind to the beta subunit of ATP synthase, influencing cellular energy production and metabolic regulation. This interaction can enhance insulin sensitivity and glucose metabolism, providing potential therapeutic benefits .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium(III) chloride (CrCl₃): A common chromium(III) compound used in various industrial applications.
Chromium(III) sulfate (Cr₂(SO₄)₃): Used in tanning and as a mordant in dyeing.
Chromium(III) acetate (Cr(C₂H₃O₂)₃): Utilized in organic synthesis and as a catalyst.
Uniqueness
Chromium(ic)formate basic is unique due to its specific coordination with formate ions and water molecules, which imparts distinct chemical properties and reactivity. Its ability to act as a reducing agent and its applications in enhancing insulin sensitivity and glucose metabolism set it apart from other chromium(III) compounds .
Propriétés
Formule moléculaire |
C3H18CrO12 |
|---|---|
Poids moléculaire |
298.16 g/mol |
Nom IUPAC |
chromium;formic acid;hexahydrate |
InChI |
InChI=1S/3CH2O2.Cr.6H2O/c3*2-1-3;;;;;;;/h3*1H,(H,2,3);;6*1H2 |
Clé InChI |
QDOGLUZHWKWRFM-UHFFFAOYSA-N |
SMILES canonique |
C(=O)O.C(=O)O.C(=O)O.O.O.O.O.O.O.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



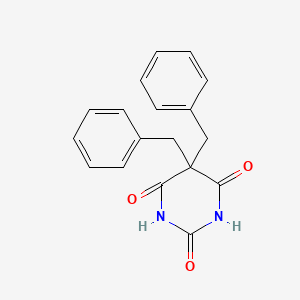
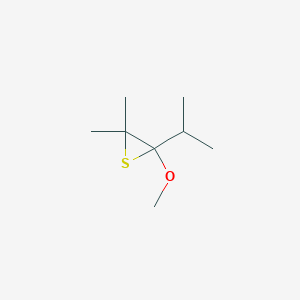


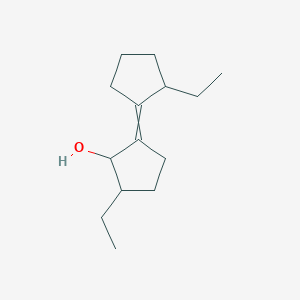
![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
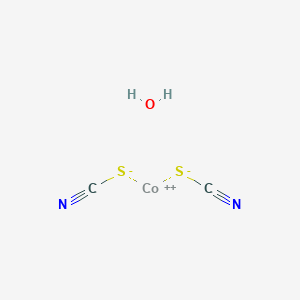
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
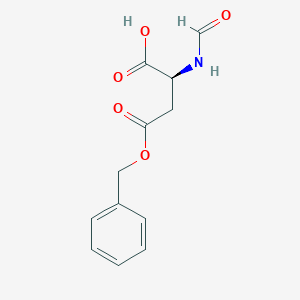
![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)
